molecular formula C6H10N2O B1427641 N-Methyl-1-(5-methylisoxazol-4-yl)methanamine CAS No. 1248913-16-7

N-Methyl-1-(5-methylisoxazol-4-yl)methanamine

Cat. No.: B1427641
CAS No.: 1248913-16-7
M. Wt: 126.16 g/mol
InChI Key: LNIXMZWMEXUTEL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like N-Methyl-1-(5-methylisoxazol-4-yl)methanamine are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored, and three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Oxadiazole Derivatives : Oxadiazole derivatives have been synthesized and characterized, showcasing the potential for creating compounds with specific properties, such as high yield and distinct spectroscopic features. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine via the polyphosphoric acid condensation route was high yielding and characterized by spectroscopic methods (Shimoga, Shin, & Kim, 2018).

  • Ambient-Temperature Synthesis : Novel compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, were synthesized at ambient temperatures, indicating a methodological advancement in the synthesis of complex molecules (Becerra, Cobo, & Castillo, 2021).

Pharmacological and Biological Applications

  • Anticancer Activity : Certain methanamine derivatives have demonstrated significant cytotoxic effects on human carcinoma cell lines, suggesting potential therapeutic applications in cancer treatment. For instance, novel platinum(II) complexes with methanamine ligands showed cytotoxicity comparable to or even exceeding that of cisplatin in specific cell lines, highlighting the promise of these compounds as cancer therapeutics (Ferri et al., 2013).

  • Neuroprotection and EAA Receptor Antagonism : Research into amino acid antagonists at excitatory amino acid receptors has led to the development of compounds that offer neuroprotective effects, illustrating the potential for these substances in treating neurological conditions (Krogsgaard‐Larsen et al., 1991).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Amino acid compounds have been studied for their effectiveness as corrosion inhibitors, offering insights into their potential application in protecting metals from corrosion. This research underscores the versatility of methanamine derivatives in various scientific and industrial contexts (Yadav, Sarkar, & Purkait, 2015).

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,2-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-6(3-7-2)4-8-9-5/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIXMZWMEXUTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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